molecular formula C5H3BrO2 B086034 3-Bromofuran-2-carbaldehyde CAS No. 14757-78-9

3-Bromofuran-2-carbaldehyde

Cat. No.: B086034
CAS No.: 14757-78-9
M. Wt: 174.98 g/mol
InChI Key: KSAVZSUPQGDMRC-UHFFFAOYSA-N
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Description

3-Bromofuran-2-carbaldehyde (3-BFC) is an organic compound belonging to the furan family of compounds. It is a highly reactive, colorless, and volatile liquid with an unpleasant odor. It is used in the synthesis of various organic compounds, such as pharmaceuticals, polymers, and plastics. 3-BFC has been studied extensively in the past few decades due to its potential applications in various scientific fields.

Scientific Research Applications

  • Synthesis of Aryl-Furyl Derivatives : Irradiation of 3- and 5-bromofuran-2-carbaldehydes in aromatic solutions yields 3- and 5-aryl-2-furyl derivatives. This method is efficient for synthesizing 4-bromofuran-2-carbaldehyde (Antonioletti et al., 1985).

  • Palladium-Catalyzed Cyclization : 3-Bromopyridine-4-carbaldehyde cyclizes with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst, forming 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

  • Chemistry of Chloroquinoline-Carbaldehydes and Analogs : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, with applications in synthesizing quinoline ring systems and evaluating biological properties, is notable (Hamama et al., 2018).

  • Palladium-Catalyzed Isoquinoline Synthesis : A method involves Heck coupling followed by aldol reaction for synthesizing isoquinolines (Cho & Patel, 2006).

  • Advancements in Bromovinyl Aldehyde Chemistry : Bromovinyl aldehydes, including 2-bromo-cyclohexenecarbaldehydes, are used in the synthesis of biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

  • Photochemistry of Bromopyridine-Carbaldehydes : Structural and photochemical studies of bromopyridine-carbaldehydes, such as 6-Bromopyridine-2-carbaldehyde, reveal insights into its behavior in supramolecular chemistry and as a ligand for transition metal catalysts (Brito et al., 2023).

  • Synthesis of Bromoindoles from Marine Sponges : Bromoindoles, including 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges, demonstrating the natural occurrence and potential applications of such compounds (Rasmussen et al., 1993).

Safety and Hazards

The safety information for 3-Bromofuran-2-carbaldehyde includes the following hazard statements: H302-H319 . This means it is harmful if swallowed and causes serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 3-Bromofuran-2-carbaldehyde could involve its use in the synthesis of more complex compounds. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, and this compound could play a role in this transition .

Properties

IUPAC Name

3-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVZSUPQGDMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391861
Record name 3-bromofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-78-9
Record name 3-bromofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromofuran-2-carbaldehyde in the synthesis of fixed conformation esters like 4,5-dihydrofuro- and 4,5-dihydrothieno-[2,3-c]pyran-7-one?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 4,5-dihydrofuro- and 4,5-dihydrothieno-[2,3-c]pyran-7-one. [] These "fixed conformation esters" were needed as model compounds for spectrometric studies. While the exact synthetic route isn't detailed in the provided abstract, it mentions a six-stage process starting from this compound diethyl acetal (and its corresponding thiophene analog). This suggests the aldehyde functionality likely participates in condensation or cyclization reactions, ultimately leading to the formation of the desired fused ring systems. []

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